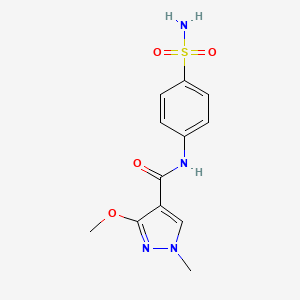
3-methoxy-1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. It was first synthesized in 1999 by Sankyo Co., Ltd. and has since been extensively studied in the field of cancer research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : Research has led to the development of new synthesis methods for creating pyrazole derivatives, including 3-methoxy-1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide, through reactions involving various precursors and conditions. These techniques aim at improving the yield, purity, and functionalization of pyrazole compounds for further applications (Hassan, Hafez, & Osman, 2014).
Characterization and Molecular Structure : The synthesized compounds are extensively characterized using spectral and analytical techniques, such as NMR, mass spectrometry, and X-ray crystallography. This characterization confirms their structures and helps in understanding the relationship between their molecular architecture and biological activities (Kumara, Kumar, Kumar, & Lokanath, 2018).
Therapeutic Potential
Cytotoxic Activity : Several studies have evaluated the cytotoxic properties of pyrazole derivatives against various cancer cell lines. These compounds show potential as anticancer agents, with specific derivatives demonstrating significant activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting their potential in cancer chemotherapy (Hassan, Hafez, & Osman, 2014).
Antifungal and Antibacterial Activities : The antifungal and antibacterial properties of pyrazole derivatives have been explored, indicating that these compounds can inhibit the growth of several pathogenic microorganisms. This activity highlights their potential use in developing new antimicrobial agents (Du, Tian, Yang, Li, Li, Jia, Che, Wang, & Qin, 2015).
Molecular Interactions and Computational Studies
Structural Analysis and Molecular Interactions : Computational studies and molecular modeling have been applied to understand the interaction mechanisms of pyrazole derivatives with biological targets. These studies aid in the rational design of molecules with enhanced biological activities (Saranya, Benhiba, Anusuya, Subbiah, Zarrouk, & Chitra, 2020).
Inhibitory Effects on Enzymes : Pyrazole derivatives have been investigated for their inhibitory effects on various enzymes, including carbonic anhydrases. These studies provide insights into their mechanism of action and potential therapeutic applications (Mert, Alım, Işgör, Anıl, Kasımoğulları, & Beydemir, 2015).
Propriétés
IUPAC Name |
3-methoxy-1-methyl-N-(4-sulfamoylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-16-7-10(12(15-16)20-2)11(17)14-8-3-5-9(6-4-8)21(13,18)19/h3-7H,1-2H3,(H,14,17)(H2,13,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCQGSDDCMQJEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B2362510.png)
![4-[(3,5-dimethylpiperidino)sulfonyl]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B2362511.png)
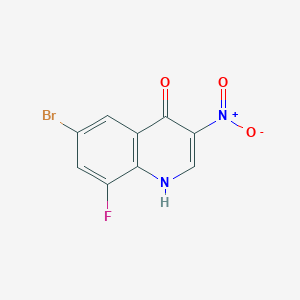
![N-[3-(dimethylamino)propyl]-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B2362514.png)
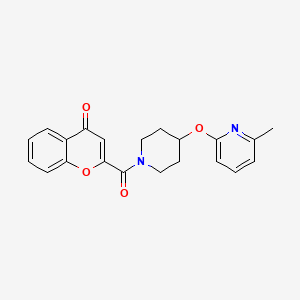
![Benzyl N-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B2362519.png)
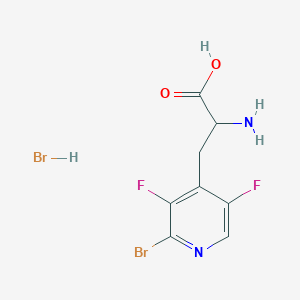

![2-[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2362522.png)
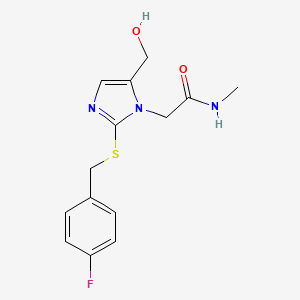
![N-(1-cyanocyclohexyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methylpropanamide](/img/structure/B2362527.png)
![4-methyl-N-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamothioyl)benzamide](/img/structure/B2362530.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2362531.png)
![2-(2-Methoxy-4-methylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2362532.png)
